Eluxadoline -

Eluxadoline

Catalog Number: EVT-8868526
CAS Number:
Molecular Formula: C32H35N5O5
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eluxadoline is classified as a synthetic opioid and belongs to the category of gastrointestinal agents. It is derived from a series of chemical modifications aimed at enhancing its efficacy and safety profile compared to traditional opioids. The compound's structure allows it to selectively bind to specific opioid receptors in the gastrointestinal tract, thereby modulating bowel function without significant central nervous system effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Eluxadoline involves several key intermediates, notably Methyl-5-formyl-2-methoxybenzoate and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine. A commercially viable method for synthesizing these intermediates has been documented, which includes the following steps:

Molecular Structure Analysis

Structure and Data

Eluxadoline has a complex molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with opioid receptors. The molecular formula for Eluxadoline is C24_{24}H29_{29}N3_{3}O4_{4}, with a molecular weight of approximately 409.51 g/mol.

The structural representation includes:

  • A phenyl ring,
  • An imidazole moiety,
  • A carboxylic acid derivative.

The stereochemistry of Eluxadoline is crucial for its biological activity, as the (S)-enantiomer exhibits greater potency than its counterpart .

Chemical Reactions Analysis

Reactions and Technical Details

Eluxadoline undergoes various chemical reactions during its synthesis, including:

  • Reductive Amination: This step involves the reaction between aldehydes or ketones with amines in the presence of reducing agents. Specific conditions are maintained to optimize yield and purity.
  • De-protection Reactions: Protecting groups are often used during synthesis to prevent unwanted reactions at certain functional groups. These are later removed under acidic or basic conditions.

The efficiency of these reactions can be monitored using techniques such as thin-layer chromatography (TLC) and HPLC .

Mechanism of Action

Process and Data

Eluxadoline exerts its therapeutic effects through a dual mechanism:

  1. Mu-opioid Receptor Agonism: By activating mu-opioid receptors in the gastrointestinal tract, Eluxadoline reduces bowel motility, which alleviates diarrhea.
  2. Delta-opioid Receptor Agonism: This action further modulates gut function by influencing neurotransmitter release.

This selective receptor activity minimizes central nervous system side effects typically associated with non-selective opioids, making Eluxadoline a safer alternative for managing gastrointestinal disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eluxadoline exhibits specific physical properties that are important for its formulation and stability:

  • Melting Point: The melting point ranges between 85°C to 95°C.
  • Solubility: It is soluble in organic solvents such as methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound demonstrates stability under controlled conditions but may degrade under excessive heat or moisture.

Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess these properties .

Applications

Scientific Uses

Eluxadoline's primary application is in the treatment of irritable bowel syndrome with diarrhea predominance. Its unique mechanism allows it to effectively manage symptoms while reducing the risk of dependency associated with traditional opioids. Additionally, ongoing research explores its potential use in other gastrointestinal disorders due to its modulatory effects on gut motility .

Molecular Pharmacology and Mechanism of Action

Opioid Receptor Modulation: Dual μ-Agonism and δ-Antagonism Dynamics

Eluxadoline exhibits a unique multireceptor binding profile, functioning as a mixed μ-opioid receptor agonist, δ-opioid receptor antagonist, and κ-opioid receptor agonist. This triad of activities enables targeted symptom control in irritable bowel syndrome with diarrhea (IBS-D) by modulating gastrointestinal motility, secretion, and visceral pain perception [1] [5] [8].

Structural Determinants of μ-Opioid Receptor Activation

The molecular structure of eluxadoline (C~32~H~35~N~5~O~5~) features key domains critical for μ-opioid receptor (μOR) binding and activation:

  • A zwitterionic character (negative charge at GI pH) limits systemic absorption, confining activity primarily to the gut [1] [6].
  • The phenylalanine-derived core facilitates hydrophobic interactions within μOR’s transmembrane binding pocket, while the imidazole-phenyl moiety stabilizes agonist conformation via aromatic stacking [5] [7].
  • Compared to classical opioids like morphine, eluxadoline’s low oral bioavailability (≈1%) minimizes central nervous system penetration, reducing abuse potential and central side effects [1] [7].

Table 1: Structural Features Enabling μOR Selectivity

Structural DomainPharmacological RoleFunctional Outcome
Carbamoyl group (4-position)Hydrogen bonding with Asn150/μORStabilizes active receptor conformation
Dimethylphenylalanine coreHydrophobic pocket insertionHigh μOR binding affinity (K~i~ = 1.8 nM)
Methoxybenzoic acidZwitterionic formation at pH 6–7Limits systemic absorption

δ-Opioid Receptor Antagonism: Role in Attenuating Constipation

δ-opioid receptor (δOR) antagonism counterbalances μOR-mediated motility suppression:

  • Inhibition of δOR signaling prevents μOR-δOR heteromer-induced G~i/o~ protein overactivation, which typically exacerbates constipation [6] [8].
  • In vivo studies demonstrate that δOR blockade reduces eluxadoline’s constipating effects by 40–60% compared to pure μOR agonists (e.g., loperamide), maintaining bowel movement frequency within physiological ranges [5] [8].
  • This dynamic allows eluxadoline to normalize accelerated colonic transit in IBS-D without inducing pathological constipation [1] [3].

κ-Opioid Receptor Contributions to Peripheral Analgesia

κ-opioid receptor (κOR) agonism complements eluxadoline’s activity profile:

  • Peripheral κOR activation inhibits nociceptive signaling in the enteric nervous system by reducing substance P release from afferent neurons [3] [8].
  • In stress-induced IBS-D models, κOR agonism decreases visceral hypersensitivity independent of μOR pathways, providing additive analgesia [3] [8].
  • Unlike central κOR agonists, eluxadoline’s peripherally restricted action avoids dysphoria while alleviating abdominal pain [7] [8].

Heteromer-Specific Signaling Pathways

μOR-δOR Heteromer Activation and G-Protein Coupling Efficiency

Eluxadoline’s efficacy is partially mediated through μOR-δOR heteromers, which exhibit distinct signaling properties:

  • Heteromer-selective agonism: In cells coexpressing μOR and δOR, eluxadoline demonstrates 4.2-fold higher potency (EC~50~ = 6.3 nM) for G~αi~ activation compared to μOR homomers [6].
  • Antibody-mediated disruption of μOR-δOR heteromers reduces eluxadoline’s G-protein activity by 75%, confirming heteromer dependence [6].
  • Enhanced GTPγS binding: Eluxadoline increases GTPγS turnover by 220% in heteromer-expressing cells versus 130% in μOR-only systems, indicating superior G-protein coupling efficiency [6].

β-Arrestin Recruitment in Enteric Nervous System Signaling

β-arrestin pathways modulate eluxadoline’s duration and localization of action:

  • Eluxadoline recruits β-arrestin-2 to μOR with 3.1-fold greater efficacy than loperamide, promoting receptor internalization and recycling in myenteric neurons [6].
  • Spatiotemporal regulation: β-arrestin recruitment limits signal duration to 2–4 hours per dose, preventing desensitization during chronic therapy [6].
  • In contrast to morphine, eluxadoline does not mobilize β-arrestin-1, avoiding transcriptional changes linked to opioid dependence [6] [8].

Table 2: Signaling Properties at μOR-δOR Heteromers

ParameterEluxadolineLoperamideFunctional Implication
G~αi~ activation (EC~50~, nM)6.3 ± 0.918.4 ± 2.7Superior heteromer coupling
β-arrestin-2 recruitment (% max)92 ± 842 ± 6Enhanced receptor regulation
Heteromer dependency*75% reduction<10% reductionTarget-specific efficacy

*(Activity loss after heteromer disruption)*

Comparative Signaling Profiles: Eluxadoline vs. Loperamide

Eluxadoline’s multireceptor engagement confers distinct advantages over pure μOR agonists:

  • Wider therapeutic index: Eluxadoline normalizes transit at 0.1–10 mg/kg doses in preclinical models, whereas loperamide’s effective range is narrower (1–4 mg/kg) [6].
  • Heteromer-biased signaling: In castor oil-induced diarrhea models, eluxadoline achieves 68% efficacy in δOR-knockout mice versus 94% in wild types, confirming δOR-dependent synergism. Loperamide shows no δOR dependence [6].
  • Visceral analgesia: κOR/μOR coactivation reduces abdominal pain scores by 50% in IBS-D patients, an effect absent with loperamide [3] [8].

Properties

Product Name

Eluxadoline

IUPAC Name

5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid

Molecular Formula

C32H35N5O5

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)

InChI Key

QFNHIDANIVGXPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.